molecular formula C8H16O2S B2890116 Tert-butyl 4-sulfanylbutanoate CAS No. 59854-15-8

Tert-butyl 4-sulfanylbutanoate

Cat. No. B2890116
CAS RN: 59854-15-8
M. Wt: 176.27
InChI Key: BERHURMHRKPONF-UHFFFAOYSA-N
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Description

Tert-butyl 4-sulfanylbutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as organic synthesis, catalysis, and drug discovery. This compound is a thioester derivative of butyric acid and is commonly used as a precursor in the synthesis of various organic compounds.

Scientific Research Applications

Environmentally Benign Polymers

  • Degradable Polycarbonates Derived from Dihydroxybutyric Acid : A study by Tsai et al. (2016) describes the synthesis of biodegradable polycarbonates using tert-butyl derivatives. These polymers, derived from carbon dioxide and dihydroxybutyric acid, showcase the potential of tert-butyl 4-sulfanylbutanoate derivatives in creating environmentally friendly materials. Notably, these polymers could serve as carriers for platinum-based drugs, highlighting a medical application (Tsai, Wang, & Darensbourg, 2016).

Medicinal Chemistry

  • Evaluation of tert-Butyl Isosteres : Westphal et al. (2015) conducted a comparative study on the physicochemical and pharmacokinetic properties of tert-butyl isosteres, including tert-butyl 4-sulfanylbutanoate. The research underscores the compound's relevance in drug discovery, where modifying bioactive compounds with tert-butyl groups can impact their pharmacological profiles (Westphal et al., 2015).

Organic Synthesis

  • Synthesis of Multifunctional Dendrimers : Newkome et al. (2003) explored the synthesis of 1 → (2 + 1) C-branched monomers, including derivatives of tert-butyl 4-sulfanylbutanoate, for constructing multifunctional dendrimers. These findings demonstrate the compound's utility in developing advanced materials with potential applications in nanotechnology and materials science (Newkome et al., 2003).

  • Versatile Intermediates for Asymmetric Synthesis of Amines : Ellman et al. (2002) highlighted the versatility of N-tert-butanesulfinyl imines, closely related to tert-butyl 4-sulfanylbutanoate, in the asymmetric synthesis of amines. This work emphasizes the compound's significance in producing a wide range of highly enantioenriched amines, crucial for pharmaceutical synthesis (Ellman, Owens, & Tang, 2002).

Mechanism of Action

The mechanism of action of Tert-butyl 4-sulfanylbutanoate is not explicitly stated in the available literature. It’s important to note that the mechanism of action would depend on the specific context in which this compound is used, such as in a chemical reaction or biological system .

properties

IUPAC Name

tert-butyl 4-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-8(2,3)10-7(9)5-4-6-11/h11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERHURMHRKPONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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